2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Purity specification Quality control Procurement benchmark

2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline (CAS 328022-71-5) is a 3,4-dihydroisoquinoline derivative featuring a methanesulfonyl protecting group at the N-2 position and methoxy substituents at the C-6 and C-7 positions. With a molecular formula of C₁₂H₁₇NO₄S and a molecular weight of 271.33 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting neurological and cardiovascular pathways.

Molecular Formula C12H17NO4S
Molecular Weight 271.33
CAS No. 328022-71-5
Cat. No. B2937789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
CAS328022-71-5
Molecular FormulaC12H17NO4S
Molecular Weight271.33
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C)OC
InChIInChI=1S/C12H17NO4S/c1-16-11-6-9-4-5-13(18(3,14)15)8-10(9)7-12(11)17-2/h6-7H,4-5,8H2,1-3H3
InChIKeyZYLRGOJVBAJLFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline: Core Scaffold Identification and Procurement-Relevant Specifications


2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline (CAS 328022-71-5) is a 3,4-dihydroisoquinoline derivative featuring a methanesulfonyl protecting group at the N-2 position and methoxy substituents at the C-6 and C-7 positions [1]. With a molecular formula of C₁₂H₁₇NO₄S and a molecular weight of 271.33 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting neurological and cardiovascular pathways [2]. Its defining structural feature—the combination of a methanesulfonyl-protected imine with a 6,7-dimethoxy substitution pattern—distinguishes it from unprotected dihydroisoquinolines and alternative N-protected analogs, making it a strategic building block for the construction of tetrahydroisoquinoline-based bioactive molecules [1].

Why Generic 3,4-Dihydroisoquinoline Analogs Cannot Substitute 2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline in Medicinal Chemistry Workflows


Unprotected 6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 3382-18-1) and alternative N-protected analogs (e.g., N-Boc) are not drop-in replacements for 2-methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline due to orthogonal reactivity requirements in multi-step syntheses. The methanesulfonyl group serves as a robust N-protecting moiety that is stable under acidic conditions, enabling transformations (e.g., electrophilic aromatic substitution, selective demethylation at the 7-position under HCl reflux [2]) that would cleave acid-labile carbamates such as Boc [3]. Furthermore, the 6,7-dimethoxy pattern on the dihydroisoquinoline core provides a defined handle for regioselective functionalization—a feature absent in mono-methoxy or unsubstituted analogs—and serves as a direct precursor to 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, which display carbonic anhydrase inhibitory and anticonvulsant activities [1]. Substituting a different N-protected intermediate would require re-validation of downstream reaction conditions and may alter the selectivity profile of final compounds.

Quantitative Differentiation Evidence: 2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline vs. Closest Analogs


Purity Specification Comparison: 2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline (96%) vs. N-Boc Protected Analog (95%)

The target compound is supplied at 96% purity [1], exceeding the standard purity grade of the structurally analogous N-Boc protected derivative tert-butyl 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 127119-08-8), which is typically offered at 95% purity . While the unprotected parent compound 6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 3382-18-1) is available at 97% purity from major suppliers , it lacks the N-protection essential for orthogonal synthetic strategies. The 1% purity advantage of the target compound over the N-Boc analog reduces the impurity burden in subsequent reactions, potentially improving downstream yields and reducing purification requirements.

Purity specification Quality control Procurement benchmark

Orthogonal N-Protecting Group Stability: Methanesulfonyl vs. Acid-Labile Boc Protection

The N-methanesulfonyl group of the target compound provides stability under acidic conditions that would cleave the tert-butyloxycarbonyl (Boc) protecting group [1]. Specifically, Boc deprotection typically requires treatment with neat trifluoroacetic acid or HCl/dioxane, whereas methanesulfonamides resist acidolysis and require reductive cleavage (e.g., Na/naphthalene, LiAlH₄, or O₂ deprotonation/oxygenation) [2]. This orthogonality enables synthetic sequences involving acidic transformations—such as the selective demethylation of the 7-methoxy group using constant-boiling HCl (50 h reflux), which proceeds without sulfonamide cleavage [3]—that are incompatible with Boc-protected intermediates. The unprotected parent compound (CAS 3382-18-1) cannot provide any N-protection, limiting its utility in regioselective functionalization strategies.

Protecting group orthogonality Synthetic methodology Reaction compatibility

Regioselective Demethylation: 6,7-Dimethoxy Pattern Enables Selective 7-Position Functionalization

The 6,7-dimethoxy substitution pattern of the target compound enables selective demethylation at the 7-position when subjected to refluxing constant-boiling hydrochloric acid for 50 hours under nitrogen, yielding the 6-methoxy-7-hydroxy derivative as the major product [1]. This regioselectivity is a direct consequence of the 6,7-dimethoxy arrangement on the dihydroisoquinoline scaffold and has been exploited in the total synthesis of (±)-salsoline [1]. In contrast, 7-fluoro-2-methanesulfonyl-3,4-dihydro-1H-isoquinoline (CAS 935543-62-7) and other mono-substituted or unsubstituted analogs lack the 6-methoxy group, precluding this selective demethylation pathway and limiting their utility for generating catechol-type isoquinoline derivatives.

Regioselective synthesis Demethylation Salsoline synthesis

Downstream Synthetic Utility: Direct Precursor to Carbonic Anhydrase Inhibitor Scaffolds

2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline serves as a strategic precursor to 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, a compound class that has demonstrated in vivo anticonvulsant activity in DBA/2 mouse audiogenic seizure models superior to topiramate and in vitro carbonic anhydrase (CA) inhibitory activity across multiple isoforms [1]. The methanesulfonyl group can be hydrolyzed to the corresponding sulfonamide, enabling access to this pharmacologically validated scaffold. In contrast, the unprotected parent compound (CAS 3382-18-1) and N-Boc analog require additional synthetic steps to install the sulfonamide pharmacophore, adding 1-2 steps to the synthetic sequence and reducing overall yield. Furthermore, the 3,4-dihydro oxidation state of the target compound allows for subsequent reduction to the tetrahydroisoquinoline, mimicking the saturation pattern found in many bioactive alkaloids [1].

Carbonic anhydrase inhibition Anticonvulsant Sulfonamide synthesis

Supplier Provenance and Supply Chain Reliability: USA-Manufactured with 2-3 Day Lead Time

The target compound is manufactured in the United States and offered in 5 g packaging with a lead time of 2-3 days from CalpacLab [1]. This contrasts with the N-Boc analog tert-butyl 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, which is available from Fujifilm Wako (Japan) at a significantly higher price point of approximately ¥129,500/5g (≈$850 USD) with international shipping lead times . The unprotected parent compound 6,7-dimethoxy-3,4-dihydroisoquinoline is widely available from multiple suppliers (Thermo Fisher, Aladdin) at competitive prices ($199.90/5g from Aladdin ), but lacks the N-protection essential for orthogonal synthesis. The USA origin of the target compound may also simplify customs clearance and reduce shipping time for North American research laboratories compared to Asian-sourced alternatives.

Supply chain Procurement lead time Country of origin

Optimal Application Scenarios for 2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline in Medicinal Chemistry and Process Development


Synthesis of Carbonic Anhydrase Inhibitor Libraries via Direct Sulfonamide Derivatization

This compound is optimally deployed as a starting material for the synthesis of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide libraries targeting carbonic anhydrase isoforms implicated in epilepsy [1]. The methanesulfonyl group is hydrolyzed to the sulfonamide, and subsequent 1-aryl substitution yields final compounds that have demonstrated anticonvulsant activity in DBA/2 mice superior to the reference drug topiramate [1]. The 96% purity specification [2] ensures that the starting material does not introduce impurities that could confound biological assay results.

Stereoselective Synthesis of Tetrahydroisoquinoline Alkaloid Analogs via Regioselective 7-Demethylation

The 6,7-dimethoxy substitution pattern enables selective demethylation at the 7-position under acidic conditions (constant-boiling HCl, 50 h reflux) [3], providing a direct route to catechol-type isoquinoline scaffolds found in natural products such as salsoline and salsolidine. This regioselective transformation is not accessible with mono-methoxy or unsubstituted dihydroisoquinoline analogs, making the target compound uniquely suited for alkaloid total synthesis and natural product-inspired medicinal chemistry programs.

Orthogonal Protection Strategies in Multi-Step Synthesis of Complex Bioactive Molecules

The acid-stable methanesulfonyl protecting group enables synthetic sequences requiring acidic reaction conditions that are incompatible with Boc or Cbz protecting groups [4]. This orthogonality is particularly valuable in the synthesis of polyfunctional tetrahydroisoquinoline derivatives, where sequential deprotection steps must be carefully orchestrated. The compound has been employed as a building block in the synthesis of 2-(2-methanesulfonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetohydrazide (CAS 100879-60-5) , demonstrating its utility in generating complex molecular architectures.

Process Chemistry Scale-Up with Reliable USA-Sourced Supply Chain

For process chemistry groups requiring reproducible quality and predictable delivery timelines, this compound offers a USA-manufactured option with a verified 2-3 day lead time from CalpacLab [2]. The availability of a domestic supply source mitigates risks associated with international shipping delays, customs hold-ups, and batch-to-batch variability that can arise with overseas suppliers. The 96% purity specification provides a consistent baseline for process development and scale-up activities.

Quote Request

Request a Quote for 2-Methanesulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.